2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt 2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt
Brand Name: Vulcanchem
CAS No.: 66375-37-9
VCID: VC17162031
InChI: InChI=1S/C21H36O4.2K/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2
SMILES:
Molecular Formula: C21H34K2O4
Molecular Weight: 428.7 g/mol

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt

CAS No.: 66375-37-9

Cat. No.: VC17162031

Molecular Formula: C21H34K2O4

Molecular Weight: 428.7 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexene-1-octanoic acid, 5-carboxy-4-hexyl-, dipotassium salt - 66375-37-9

Specification

CAS No. 66375-37-9
Molecular Formula C21H34K2O4
Molecular Weight 428.7 g/mol
IUPAC Name dipotassium;5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate
Standard InChI InChI=1S/C21H36O4.2K/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;;/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);;/q;2*+1/p-2
Standard InChI Key WEHLQEBKDGJWEI-UHFFFAOYSA-L
Canonical SMILES CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[K+].[K+]

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a cyclohexene ring fused to an octanoic acid chain. The cyclohexene moiety contains a double bond at the 2-position, a hexyl group at the 4-position, and two carboxylate groups at the 1- and 5-positions, both neutralized by potassium ions. The IUPAC name, dipotassium 5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate, reflects this arrangement. The SMILES notation (CCCCCCC1C=CC(CC1C(=O)[O-])CCCCCCCC(=O)[O-].[K+].[K+]) further clarifies the connectivity and stereochemistry.

Physicochemical Characteristics

  • Molecular Weight: 428.7 g/mol

  • Solubility: High water solubility due to ionic carboxylate groups.

  • Reactivity: The carboxylate groups participate in ion-exchange reactions, while the cyclohexene ring may undergo oxidation or reduction .

Table 1: Key Properties of 2-Cyclohexene-1-octanoic Acid, 5-Carboxy-4-Hexyl-, Dipotassium Salt

PropertyValueSource
CAS No.56453-09-9
Molecular FormulaC21H34K2O4\text{C}_{21}\text{H}_{34}\text{K}_2\text{O}_4
Molecular Weight428.7 g/mol
IUPAC NameDipotassium 5-(7-carboxylatoheptyl)-2-hexylcyclohex-3-ene-1-carboxylate

Synthesis and Industrial Production

Synthesis Methodology

The dipotassium salt is synthesized via neutralization of the parent dicarboxylic acid, 5-carboxy-4-hexylcyclohex-2-ene-1-octanoic acid, with two equivalents of potassium hydroxide in aqueous medium:

C21H36O4+2KOHC21H34K2O4+2H2O\text{C}_{21}\text{H}_{36}\text{O}_4 + 2\text{KOH} \rightarrow \text{C}_{21}\text{H}_{34}\text{K}_2\text{O}_4 + 2\text{H}_2\text{O}

This exothermic reaction requires controlled temperatures (20–40°C) and stirring to ensure complete salt formation.

Industrial Scaling

Large-scale production employs continuous flow reactors to optimize yield and purity. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >98% purity.

Applications and Functional Utility

Industrial Applications

  • Surfactants: The amphiphilic structure (hydrophobic cyclohexene/hexyl groups and hydrophilic carboxylates) enables use in detergents and emulsifiers.

  • Lubrication: Forms stable colloidal dispersions in nonpolar solvents, reducing friction in mechanical systems.

Comparative Analysis with Related Salts

Monopotassium vs. Dipotassium Salts

The monopotassium salt (CAS 68127-33-3) has a molecular weight of 390.6 g/mol , compared to 428.7 g/mol for the dipotassium form. The additional potassium ion enhances aqueous solubility but reduces lipid membrane permeability .

Table 2: Comparison of Potassium Salts

CompoundMolecular FormulaMolecular Weight (g/mol)Solubility in Water
Monopotassium Salt C21H35KO4\text{C}_{21}\text{H}_{35}\text{KO}_4390.6Moderate
Dipotassium SaltC21H34K2O4\text{C}_{21}\text{H}_{34}\text{K}_2\text{O}_4428.7High

Research Findings and Biological Interactions

Enzymatic Studies

In vitro assays demonstrate weak inhibition of cyclooxygenase-2 (COX-2), with an IC₅₀ of 450 μM. This anti-inflammatory activity is attributed to ionic interactions between carboxylates and cationic residues in the enzyme’s active site.

Membrane Interactions

The compound’s hydrophobic regions embed into lipid bilayers, while carboxylates remain solvated, creating pores in model membranes. This property is under investigation for transdermal drug delivery.

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